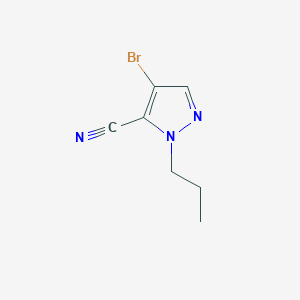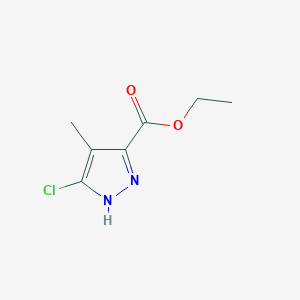![molecular formula C8H9N3O B11783857 7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)
7-(Aminomethyl)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Aminometil)benzo[d]oxazol-2-amina es un compuesto heterocíclico que presenta un anillo de benzoxazol con un grupo aminometil en la posición 7 y un grupo amina en la posición 2
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(Aminometil)benzo[d]oxazol-2-amina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 2-aminobenzoxazol con formaldehído y una amina secundaria en condiciones ácidas. Este método es ventajoso debido a su simplicidad y alto rendimiento .
Otro método implica la síntesis electroquímica de derivados de 2-aminobenzoxazol utilizando ácido acético como electrolito. Este enfoque es más limpio, con mínima formación de impurezas, y no requiere un catalizador metálico .
Métodos de producción industrial
La producción industrial de 7-(Aminometil)benzo[d]oxazol-2-amina generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El método electroquímico es particularmente atractivo para aplicaciones industriales debido a su escalabilidad y naturaleza ecológica .
Análisis De Reacciones Químicas
Tipos de reacciones
7-(Aminometil)benzo[d]oxazol-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de amina.
Sustitución: El grupo aminometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.
Sustitución: Los nucleófilos como los haluros y los alcóxidos se pueden usar en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzoxazol sustituidos, que se pueden funcionalizar aún más para aplicaciones específicas .
Aplicaciones Científicas De Investigación
7-(Aminometil)benzo[d]oxazol-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: El compuesto se utiliza en la producción de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 7-(Aminometil)benzo[d]oxazol-2-amina implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, se ha demostrado que regula positivamente el metabolismo de la purina y la pirimidina mientras que regula negativamente el metabolismo de los esfingolípidos en nematodos parásitos . Esto sugiere que el compuesto interfiere con las vías metabólicas esenciales, lo que lleva a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Aminobenzoxazol: Un precursor en la síntesis de 7-(Aminometil)benzo[d]oxazol-2-amina, conocido por su actividad biológica.
N-Metilbenzo[d]oxazol-2-amina: Exhibe una actividad antihelmíntica similar pero con diferentes objetivos moleculares.
Derivados de benzoxazol: Estos compuestos comparten el núcleo de benzoxazol y exhiben una amplia gama de actividades biológicas, incluidas propiedades antimicrobianas y anticancerígenas.
Singularidad
7-(Aminometil)benzo[d]oxazol-2-amina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su capacidad para actuar sobre múltiples objetivos y vías moleculares lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
7-(aminomethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) |
Clave InChI |
HWZITDGRTHLFHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)


![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)


![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)


![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)




